4,4-dimethyl-5-methylideneoxolan-2-one
Description
Significance of γ-Lactones with Exocyclic Double Bonds in Synthetic Chemistry
Gamma-lactones, which are five-membered cyclic esters, are a common structural feature in many biologically active compounds. The introduction of an exocyclic double bond, particularly in the α-position relative to the carbonyl group, as seen in α-methylene-γ-butyrolactones, imparts unique chemical reactivity and biological properties. This α,β-unsaturated system serves as a Michael acceptor, making it susceptible to nucleophilic addition reactions. This reactivity is crucial for the biological activity of many natural products containing this moiety, often through interaction with biological nucleophiles like cysteine residues in enzymes.
The α-methylene-γ-butyrolactone framework is a key building block in the synthesis of more complex molecules. science.gov Synthetic chemists have developed numerous methods for the construction of this lactone ring system, highlighting its importance as a synthetic intermediate. orgsyn.org The reactivity of the exocyclic double bond allows for a variety of chemical transformations, including hydrogenations, cycloadditions, and conjugate additions, providing access to a diverse range of functionalized lactone derivatives.
Contextualization of 4,4-Dimethyl-5-methylideneoxolan-2-one within Unsaturated Heterocyclic Chemistry
Unsaturated heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within the ring and one or more double bonds, are a cornerstone of organic chemistry. nih.gov These structures are classified based on ring size, the type of heteroatom, and the degree and position of unsaturation. This compound fits within this class as a five-membered unsaturated lactone, where the heteroatom is oxygen.
The presence of the gem-dimethyl group at the 4-position of the oxolanone ring in this compound influences its chemical properties. These methyl groups can exert steric and electronic effects on the reactivity of the molecule. Specifically, they can influence the conformation of the five-membered ring and the accessibility of the electrophilic centers to incoming nucleophiles.
While specific research findings on this compound are not extensively detailed in readily available literature, its chemical behavior can be inferred from the well-established chemistry of related α,α-disubstituted-γ-methylene-γ-butyrolactones. The general reactivity and spectroscopic characteristics of this class of compounds provide a framework for understanding the properties of this specific molecule.
General Properties of α-Methylene-γ-butyrolactones
The properties of this compound can be understood in the context of its parent class, α-methylene-γ-butyrolactones. The following table summarizes some of the general characteristics of this family of compounds.
| Property | Description |
| Molecular Formula Template | CnH2n-4O2 |
| Key Functional Groups | γ-lactone, exocyclic double bond |
| Reactivity | The α,β-unsaturated system acts as a Michael acceptor. The exocyclic double bond can undergo various addition reactions. |
| Spectroscopic Features (1H NMR) | Characteristic signals for the vinylic protons of the methylidene group. |
| Spectroscopic Features (13C NMR) | Signals for the carbonyl carbon, and the sp2 hybridized carbons of the double bond. |
| Spectroscopic Features (IR) | Strong absorption for the lactone carbonyl group and a band for the C=C stretch. |
Structure
3D Structure
Properties
CAS No. |
65371-43-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4,4-dimethyl-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-7(2,3)4-6(8)9-5/h1,4H2,2-3H3 |
InChI Key |
LYLCSFCDRCQMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1=C)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dimethyl 5 Methylideneoxolan 2 One
Classical Approaches to γ-Lactone Ring Formation
The formation of the γ-lactone ring is a fundamental transformation in organic synthesis. Classical approaches typically involve the intramolecular cyclization of a linear precursor containing both a hydroxyl and a carboxylic acid function or their derivatives.
Intramolecular Esterification Strategies
Intramolecular esterification, or lactonization, is a direct method for forming γ-lactones from γ-hydroxycarboxylic acids. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydroxyl group on the carboxylic acid carbonyl, followed by the elimination of water. The equilibrium of this reaction can be shifted towards the lactone product by removing the water formed during the reaction.
For the synthesis of substituted lactones, various catalysts and reaction conditions have been developed. For instance, a macroporous polymeric acid catalyst has been shown to effectively catalyze the direct esterification of carboxylic acids and alcohols at temperatures between 50 to 80°C without the need to remove water, affording high yields of the corresponding esters. organic-chemistry.org Another approach involves the use of a 2,2'-biphenol-derived phosphoric acid catalyst, which promotes dehydrative esterification from an equimolar mixture of a carboxylic acid and an alcohol in toluene (B28343) at 100°C. organic-chemistry.org
A practical method for esterification utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). This reagent facilitates the condensation of carboxylic acids and alcohols at room temperature in the presence of an amine base, such as N-methylmorpholine, to produce esters in high yields. researchgate.net The reaction proceeds smoothly, and the byproducts are easily removed by extraction. researchgate.net
| Catalyst/Reagent | Temperature (°C) | Solvent | Key Features |
| Polymeric acid catalyst | 50-80 | - | No water removal needed |
| 2,2'-biphenol-derived phosphoric acid | 100 | Toluene | Equimolar reactants |
| DMTMM/N-methylmorpholine | Room Temperature | THF | High yields, easy workup researchgate.net |
Cyclization of γ-Hydroxy Acid Derivatives
The cyclization of γ-hydroxy acid derivatives provides an alternative to direct esterification. For instance, 3-hydroxy acids have been shown to undergo intramolecular cyclization to form lactones. An iodine-catalyzed method under solvent-free conditions has been reported for the cyclization of 3-hydroxypropanoic acids. nih.gov This reaction proceeds efficiently at 80°C with a 10 mol% catalyst loading. nih.gov
In a related context, the synthesis of carboxylic acids and esters containing a tetrahydropyran (B127337) ring has been achieved starting from 3-hydroxy acids derived from 6-methyl-5-hepten-2-one. nih.gov These 3-hydroxy acids were cyclized using an acidic catalyst like boron trifluoride diethyl etherate or iodine to form the corresponding lactone-containing carboxylic acids. nih.gov A one-pot cyclization-esterification of a 3-hydroxy acid to produce esters containing a tetrahydropyran ring has also been investigated using iodine as a catalyst. nih.gov
Functional Group Interconversions Leading to Methylidene Lactones
The introduction of the exocyclic methylene (B1212753) group is a crucial step in the synthesis of α-methylene-γ-lactones. This can be achieved through various functional group interconversion strategies.
Strategies Involving Allylic Precursors and Nucleophilic Substitution
The synthesis of pyrazole (B372694) derivatives has been demonstrated through a 1,3-dipolar cycloaddition reaction involving 4-allyl-2-methoxyphenol as a dipolarophile. researchgate.net While not a direct synthesis of the target lactone, this illustrates the reactivity of allylic groups. To control the reaction and prevent side reactions, the phenolic group can be protected by alkylation using alkyl halides in the presence of a base like potassium carbonate. researchgate.net
A four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline starting from 2-allylphenol (B1664045) has been reported, involving nitration, selective bromination, allylation, and reduction. mdpi.com The allylation step was achieved by reacting 2-allyl-4-bromo-6-nitrophenol with allyl bromide in acetone (B3395972) with potassium carbonate at reflux. mdpi.com These examples of manipulating allylic precursors highlight potential strategies for introducing the necessary functionality for subsequent cyclization to a methylidene lactone.
Approaches Utilizing Alkyne Cyclization (Drawing parallels from related structures)
The synthesis of 2-substituted-4,5-dimethyloxazoles has been achieved through a one-pot cascade assembly of a primary amide with two molecules of acetylene (B1199291) gas in a KOH/MeOH/DMSO catalytic system at 90°C. researchgate.net This demonstrates the utility of acetylene in constructing heterocyclic systems. The proposed mechanism involves N-vinylation, enamine-imine isomerization, imine ethynylation, and intramolecular O-vinylation. researchgate.net
While not a direct route to 4,4-dimethyl-5-methylideneoxolan-2-one, the carboxylative cyclization of 2-methylbut-3-yn-2-ol with carbon dioxide is a well-established method for synthesizing the related compound, 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one. This reaction is catalyzed by systems such as tetrabutylammonium (B224687) phenolate (B1203915) or polystyrene-supported copper iodide, with optimal conditions at 40–80°C and 1–14 atm of CO₂. A silver(I)-catalyzed cascade reaction of propargylic alcohols with carbon dioxide also yields this dioxolanone. These examples of alkyne cyclization suggest that a similar strategy, perhaps involving a different cyclization partner or a subsequent rearrangement, could potentially be adapted for the synthesis of the target oxolan-2-one.
Catalytic Transformations in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic transformations to achieve high efficiency, selectivity, and functional group tolerance. While specific catalytic syntheses for this compound are not prominent in the literature, related catalytic methods for similar structures are well-documented.
For instance, the synthesis of flavanones has been achieved through the acetic acid-mediated oxidative cyclization of 2'-hydroxychalcones under microwave irradiation. nepjol.info This intramolecular oxa-Michael addition proceeds in significantly shorter reaction times compared to conventional heating. nepjol.info
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The C-H activation of a substituted pyrazole ring, catalyzed by palladium(II), has been used to synthesize arylated or heteroarylated 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. nih.gov
The synthesis of imidazolidin-2-ones, another class of five-membered heterocycles, has been achieved through various catalytic strategies. These include the direct incorporation of a carbonyl group into 1,2-diamines, the diamination of olefins, and the intramolecular hydroamination of linear urea (B33335) derivatives. mdpi.com For example, benzimidazolidin-2-ones can be synthesized from 1,2-benzenediamines and urea using a sulfated polyborate catalyst under solvent-free conditions. mdpi.com Selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines and the use of CO₂ as a carbonylation agent with tungstate (B81510) catalysts are other notable examples. mdpi.com
The synthesis of new flavonoid derivatives has been accomplished by reacting 3-hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one with various electrophiles in the presence of potassium carbonate in acetone or DMF. nih.gov These reactions demonstrate the utility of catalytic systems in modifying complex molecular scaffolds.
| Catalyst/Reagent | Reactants | Product Type | Key Features |
| Acetic Acid (Microwave) | 2'-Hydroxychalcones | Flavanones | Rapid, efficient cyclization nepjol.info |
| Palladium(II) | Substituted Pyrazole | Arylated Pyrrolopyrazoles | C-H activation nih.gov |
| Sulfated Polyborate | 1,2-Benzenediamines, Urea | Benzimidazolidin-2-ones | Solvent-free conditions mdpi.com |
| Selenium | N,N'-Dialkylethylenediamines, CO/O₂ | Imidazolidin-2-ones | Oxidative carbonylation mdpi.com |
| Tungstate | 1,2-Benzenediamines, CO₂ | Benzimidazolidin-2-ones | Use of CO₂ as C1 source mdpi.com |
| Potassium Carbonate | 3-Hydroxyflavone, Electrophiles | Flavonoid Derivatives | O-Alkylation/acylation nih.gov |
Transition Metal-Catalyzed Processes for Ring Closure and Methylidene Formation
The intramolecular cyclization of functionalized substrates is a cornerstone of transition metal-catalyzed routes to this compound. A key approach involves the use of palladium catalysts to promote the cyclization of substrates containing both an alkyne and a carboxylic acid functionality. These reactions often proceed with high efficiency and selectivity, making them attractive for the construction of the target lactone.
Another notable transition metal-catalyzed method is the cyclocarbonylation of allenyl aldehydes and ketones. While specific examples for the 4,4-dimethyl derivative are not prevalent in the literature, ruthenium-catalyzed [2+2+1] cycloadditions of allenyl carbonyl compounds with carbon monoxide offer a powerful strategy for the synthesis of α-methylene-γ-lactones. This approach constructs the lactone ring and the exocyclic double bond in a single step, demonstrating the atom economy of such catalytic cycles.
| Catalyst System | Substrate Type | Reaction Type | Key Features |
| Pd(OCOCF₃)₂ / (M,S,S)-iPr-SPRIX | 2-Alkynoates | Intramolecular Cyclization | Promotes enantioselective cyclization to form chiral α-methylene-γ-butyrolactones. researchgate.net |
| Ru-MACHO-BH | 1,2-Diols and Malonates | Domino C-C bond formation and transesterification | Utilizes a borrowing-hydrogen methodology for the synthesis of substituted γ-butyrolactones. rsc.org |
Stereocontrol and Diastereoselective Synthetic Pathways
Achieving stereocontrol in the synthesis of substituted oxolanones is a significant challenge, particularly when chiral centers are introduced. While this compound itself is achiral, the principles of stereocontrol are crucial when considering the synthesis of more complex, substituted analogues that are often found in nature.
Diastereoselective approaches to related systems often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the reaction. For example, in the synthesis of 4-substituted-5-methylideneoxolan-2-ones, the stereochemistry of the substituent at the 4-position can influence the facial selectivity of reactions at the exocyclic methylene group.
Furthermore, the use of chiral catalysts can induce enantioselectivity in the formation of the lactone ring. Chiral palladium complexes, for instance, have been successfully employed in the asymmetric cyclization of enynes to afford chiral α-methylene-γ-butyrolactones. researchgate.net These catalyst systems typically employ chiral ligands that create a chiral environment around the metal center, leading to the preferential formation of one enantiomer.
While specific studies on the diastereoselective synthesis of derivatives of this compound are limited, the broader field of asymmetric lactone synthesis provides a strong foundation for future work in this area. The development of catalyst systems that can effectively control the stereochemistry during the formation of the gem-disubstituted center would be a significant advancement.
| Method | Substrate | Key Principle | Outcome |
| Sulfoxide-mediated Michael addition | Homochiral α-sulfinylketimines and β-substituted ene esters | Substrate-controlled diastereoselective cyclization. | Formation of 4-substituted 5-(p-tolylsulfinyl)-5,6-dehydropiperidin-2-ones with high diastereoselectivity. researchgate.net |
| Tandem Allylboration/Lactonization | Allylic boronates and benzaldehyde (B42025) derivatives | Kinetic resolution of the allylboration intermediate via asymmetric lactonization using a chiral N,N'-dioxide/Al(III) complex. nih.gov | Enantioselective synthesis of α-methylene-γ-butyrolactones. nih.gov |
Emerging Methodologies in Oxolanone Synthesis
The field of organic synthesis is constantly evolving, with new methodologies emerging that offer advantages in terms of efficiency, sustainability, and scope. The synthesis of oxolanones, including this compound, is benefiting from these advancements.
One area of growing interest is the use of organocatalysis. Organocatalysts, which are small organic molecules, can promote a wide range of transformations and often offer a more sustainable alternative to metal-based catalysts. For the synthesis of related polyesters, organophosphazene/urea binary catalysts have been used for the chemoselective ring-opening polymerization of α-methylene-γ-butyrolactone. chinesechemsoc.org While this is a polymerization reaction, the principles of activating the lactone monomer could potentially be adapted for other transformations.
Another emerging trend is the development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a palladium-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines has been developed for the synthesis of polysubstituted furans. rsc.org Such cascade strategies, if applied to appropriately designed precursors, could offer a highly efficient route to complex lactone structures.
Furthermore, the development of novel cross-coupling reactions continues to provide new avenues for the synthesis of substituted lactones. Palladium-catalyzed cross-coupling reactions of 4-tosyl-2(5H)-furanone with boronic acids have been shown to be an efficient method for generating 4-substituted 2(5H)-furanones. ysu.am This highlights the potential for post-synthesis modification of the lactone core to introduce further diversity.
| Methodology | Key Features | Potential Application for Oxolanone Synthesis |
| Organocatalysis (e.g., Phosphazene/Urea) | Metal-free catalysis, potential for chemoselectivity. chinesechemsoc.org | Development of environmentally benign methods for lactone formation or modification. |
| Cascade Reactions (e.g., Pd-catalyzed cyclization/etherification) | High synthetic efficiency by forming multiple bonds in one pot. rsc.org | Rapid construction of complex lactone-containing scaffolds. |
| Novel Cross-Coupling Reactions | Enables the introduction of a wide range of substituents onto the lactone core. ysu.am | Functionalization of the this compound scaffold to create analogues. |
Reactivity and Mechanistic Investigations of 4,4 Dimethyl 5 Methylideneoxolan 2 One
Chemical Transformations Involving the Exocyclic Methylidene Group
The exocyclic double bond in 4,4-dimethyl-5-methylideneoxolan-2-one is not an isolated alkene. It is in direct conjugation with the carbonyl group of the lactone. This electronic arrangement polarizes the double bond, making the terminal methylene (B1212753) carbon atom electrophilic and a prime target for nucleophiles. This activation also influences its participation in cycloaddition reactions.
Cycloaddition Reactions of the Olefinic Moiety
The methylidene group, activated by the adjacent carbonyl, can function as a dienophile in cycloaddition reactions, particularly the Diels-Alder reaction. libretexts.orglibretexts.org In this role, it reacts with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. libretexts.orglibretexts.org The reactivity in these reactions is generally enhanced when the dienophile possesses electron-withdrawing groups, a condition met by the α-methylene-γ-lactone scaffold. libretexts.org
While specific studies on the cycloaddition reactions of this compound are not extensively documented in the provided research, the reactivity of closely related structures provides significant insight. For instance, other 5-methylene-substituted heterocycles readily undergo such transformations. Research on chiral 5-methylene-1,3-dioxolan-4-ones demonstrates their participation in [3+2] cycloaddition reactions with reagents like diazomethane (B1218177) and nitrile oxides to form spiro adducts. nih.gov Similarly, 5-methylidene-hydantoins have been shown to react with 1,3-dienes such as cyclopentadiene (B3395910) and isoprene (B109036) in [4+2] cycloadditions. mdpi.com These reactions often require thermal conditions or catalysis by Lewis acids and proceed with high regio- and stereoselectivity. mdpi.com
Table 1: Examples of Cycloaddition Reactions with Related Methylene Heterocycles
| Reactant (Methylene Compound) | Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Diazomethane | [3+2] Cycloaddition | Spiro-cyclopropane-fused dioxolanone | nih.gov |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Benzonitrile oxide | [3+2] Cycloaddition | Spiro heterocycle | nih.gov |
| 5-Methylidene-hydantoins | Cyclopentadiene | [4+2] Cycloaddition | Spiro-norbornene derivative | mdpi.com |
Based on these examples, it is expected that this compound would act as a competent dienophile in cycloadditions, though the gem-dimethyl group at the adjacent C4 position may introduce steric hindrance that could modulate its reactivity compared to unsubstituted analogs.
Nucleophilic Addition Reactions to the Methylidene Group
The primary mode of reactivity for the exocyclic double bond is conjugate or Michael addition. The electron-withdrawing effect of the carbonyl group makes the terminal methylene carbon electrophilic and highly susceptible to attack by soft nucleophiles. youtube.com This reactivity is a hallmark of the α-methylene-γ-butyrolactone scaffold, which is a structural motif found in numerous natural products. nih.gov
This functionality is a well-characterized Michael acceptor, capable of forming covalent bonds with biological nucleophiles. nih.gov A prominent example is its reaction with the thiol group of cysteine residues in proteins. nih.gov This irreversible reaction underpins the mechanism of action for several covalent modifier drugs that target kinases and transcription factors. nih.gov In a broader synthetic context, this allows for the addition of a variety of nucleophiles.
Common Nucleophiles for Michael Addition:
Thiols (R-SH): Cysteine residues, mercaptans.
Amines (R-NH₂): Primary and secondary amines.
Enolates: Stabilized carbanions derived from 1,3-dicarbonyl compounds.
Organocuprates (Gilman reagents): Soft organometallic reagents. youtube.com
The reaction involves the attack of the nucleophile on the exocyclic carbon, followed by protonation of the resulting enolate intermediate at the α-carbon to yield the saturated lactone derivative.
Electrophilic Addition Reactions to the Methylidene Functionality
In contrast to its high reactivity towards nucleophiles, the methylidene group in this compound is strongly deactivated towards electrophilic attack. The conjugation with the carbonyl group reduces the electron density of the double bond, making it a poor nucleophile. Consequently, classic electrophilic addition reactions, such as the addition of halogens (Br₂) or hydrohalic acids (HBr), are not characteristic transformations for this class of compounds under standard conditions. Such reactions are generally not reported in the literature for α-methylene-γ-lactones, as the electrophilic nature of the double bond disfavors the initial attack by an electrophile.
Reactivity of the Lactone Ring System
The five-membered γ-butyrolactone ring is generally considered to be stable. acs.org However, as an ester, it is susceptible to cleavage under appropriate conditions, primarily through nucleophilic attack at the carbonyl carbon.
Ring-Opening Reactions (e.g., nucleophilic attack on the carbonyl)
The carbonyl carbon of the lactone is an electrophilic center that can be attacked by nucleophiles. While the γ-lactone is significantly less strained and therefore less reactive than β-lactones, ring-opening can be induced. This reaction pathway is of significant interest for producing functionalized polymers. acs.org
Recent research has demonstrated that the conventional chemoselectivity, which favors polymerization via the vinyl group, can be reversed to achieve the first successful ring-opening polymerization (ROP) of the parent monomer, α-methylene-γ-butyrolactone (MBL). acs.org This was accomplished by using specific lanthanum-based catalysts in the presence of an alcohol initiator. acs.org The mechanism involves the coordination of the catalyst to the carbonyl oxygen, activating it for nucleophilic attack by the alcohol, which leads to the cleavage of the acyl-oxygen bond and ring opening. This process generates an unsaturated polyester (B1180765), a degradable and recyclable material. acs.org
A competing pathway discovered in these studies is a crossover between vinyl-addition and ring-opening, which results in a cross-linked polymer. acs.org The specific outcome can be controlled by the ratio of the catalyst to the initiator. acs.org
Table 2: Controlled Polymerization Pathways of α-Methylene-γ-butyrolactone (MBL)
| Polymerization Pathway | Dominant Reaction | Resulting Polymer | Key Conditions | Reference |
|---|---|---|---|---|
| Vinyl-Addition Polymerization (VAP) | Attack at methylidene group | Saturated poly-lactone P(MBL)VAP | Conventional radical or ionic initiation | acs.org |
| Ring-Opening Polymerization (ROP) | Attack at carbonyl carbon | Unsaturated polyester P(MBL)ROP | Lanthanum catalyst with alcohol initiator | acs.org |
| Cross-Linked Polymerization (CLP) | Crossover between VAP and ROP | Cross-linked polymer P(MBL)CLP | Controlled La-catalyst/initiator ratio | acs.org |
Hydrolytic and Alcoholytic Cleavages of the Ester Linkage
As with any ester, the lactone can be cleaved by hydrolysis or alcoholysis. These reactions are fundamental but often require forcing conditions due to the stability of the γ-lactone ring. acs.org
Alcoholysis: The controlled ring-opening polymerization described above is a prime example of catalytic alcoholysis. acs.org The reaction with an alcohol (ROH), facilitated by a suitable catalyst, cleaves the ester linkage to form a new ester with the attacking alcohol while retaining the exocyclic double bond in the resulting polymer chain. acs.org
Hydrolysis: Hydrolysis involves the ring-opening of the lactone by water, typically accelerated by acid or base catalysis. This reaction breaks the ester bond to yield a γ-hydroxy carboxylic acid. In the case of this compound, hydrolysis would produce 4-hydroxy-2,2-dimethyl-4-pentenoic acid. Due to the inherent stability of the ring, this reaction would likely proceed slower than the hydrolysis of more strained lactones or acyclic esters.
Polymerization Behavior of this compound
The unique structure of this compound allows for different potential polymerization pathways. Research has primarily focused on its behavior in radical polymerization, the potential for ring-opening reactions, and its ability to copolymerize with other monomers.
Radical Polymerization of the Vinylidene Unit
The radical polymerization of this compound proceeds through the vinylidene moiety. Studies have shown that this polymerization occurs without the opening of the oxolan-2-one ring. uni.luresearchgate.net The polymerization is typically initiated by radical initiators such as 2,2'-azoisobutyronitrile (AIBN).
Research has demonstrated the successful homopolymerization of this monomer, yielding a polymer with the repeating unit derived from the vinyl polymerization. uni.lu The structure of the resulting polymer has been confirmed through spectroscopic methods like NMR and IR, which show the absence of ring-opened units. researchgate.net
Table 1: Homopolymerization of this compound
| Entry | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn | Đ |
| 1 | AIBN | 70 | 12 | 82 | 10300 | 1.61 |
Mn and Đ values are PMMA-calibrated GPC values.
Potential for Ring-Opening Polymerization
While the presence of the lactone ring in this compound suggests the possibility of ring-opening polymerization (ROP), studies on its radical polymerization have consistently shown that the reaction proceeds selectively through the vinylidene group. uni.luresearchgate.net This indicates that under radical conditions, the activation barrier for the addition to the double bond is significantly lower than that for the ring-opening of the lactone.
The ring-opening polymerization of related dioxolanones has been explored, but these typically require specific catalysts and conditions that differ from those of radical polymerization. mdpi.com For this compound, vinyl polymerization remains the dominant pathway in radical-initiated systems.
Copolymerization with Other Monomers
The ability of this compound to copolymerize with other vinyl monomers has been investigated. For instance, it has been successfully copolymerized with vinyl acetate (B1210297) (VAc). The monomer reactivity ratios in copolymerization with styrene (B11656) have been determined, providing insight into the relative reactivity of the monomer. researchgate.net The Alfrey-Price Q and e values, which are empirical parameters that describe the general reactivity and polarity of a monomer, have also been calculated for 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one, a structurally similar monomer. researchgate.net
Elucidation of Reaction Mechanisms
A detailed understanding of the reaction mechanisms is crucial for controlling the polymerization process and the properties of the resulting polymers. This involves the study of transient species such as reaction intermediates and transition states.
Investigation of Reaction Intermediates
The radical polymerization of this compound is understood to proceed via a free-radical chain mechanism. The key intermediates in this process are the propagating radicals. The initiation step involves the generation of primary radicals from an initiator like AIBN. These primary radicals then add to the methylene group of the monomer to form a more stable tertiary radical, stabilized by the adjacent oxygen atom of the ring and the carbonyl group. This propagating radical then adds to another monomer unit, continuing the polymer chain growth.
While direct spectroscopic observation of these radical intermediates for this specific monomer is not widely reported in the literature, the mechanism is inferred from the well-established principles of radical polymerization of vinyl monomers.
Analysis of Transition State Structures
Detailed computational studies on the transition state structures for the polymerization of this compound are not extensively available in the public domain. Such analyses would provide valuable information on the energetics of the propagation and termination steps. Quantum mechanical calculations could elucidate the geometry and energy of the transition states, explaining the observed selectivity for vinyl polymerization over ring-opening. For similar systems, computational studies have been used to confirm experimental findings in copolymerization. researchgate.net
Future research involving computational chemistry could offer deeper insights into the reaction coordinates and the factors governing the reactivity of this monomer, including the steric and electronic effects of the dimethyl and oxolan-2-one groups on the transition state of the propagating radical addition.
Computational and Theoretical Chemistry Studies on 4,4 Dimethyl 5 Methylideneoxolan 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical nature of 4,4-dimethyl-5-methylideneoxolan-2-one. These calculations model the molecule's behavior at an electronic level, providing a basis for predicting its stability and reaction pathways.
The electronic character of a molecule is primarily dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO analysis is a cornerstone of predicting chemical reactivity. The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be readily polarized. For this compound, DFT calculations can determine the energies of these orbitals and the resulting energy gap, which is crucial for understanding its electronic behavior.
| Computational Parameter | Significance | Typical Calculated Value (Representative) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -8.0 to -10.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.5 to 7.5 eV |
Note: The values presented are representative for similar organic molecules and illustrate the data obtained from DFT calculations. Specific values for this compound depend on the level of theory and basis set used.
Computational methods are adept at predicting the reactivity and selectivity of this compound. Beyond the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool. An MEP map illustrates the charge distribution across a molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region represents the primary site for electrophilic attack.
Positive Potential (Blue): Likely found around the hydrogen atoms and the exocyclic methylene (B1212753) carbon, indicating susceptibility to nucleophilic attack.
DFT calculations using functionals like B3LYP can model the electron-deficient character of the methylidene group. The LUMO of the methylidene carbon is a key indicator of its high electrophilicity, making it a favorable site for reactions such as Diels-Alder cycloadditions or nucleophilic additions.
While the five-membered oxolanone ring is relatively rigid, it is not perfectly planar and possesses a degree of flexibility. Computational methods are used to perform a conformational analysis to identify the most stable three-dimensional structures (conformers) and their relative energies.
The process typically involves:
Generation of Conformers: Potential low-energy conformations of the ring are generated.
Geometry Optimization: Each conformation is optimized using quantum chemical methods (e.g., DFT at the B3LYP/6-31G* level) to find its lowest energy geometry.
Energy Calculation: The relative Gibbs free energies (ΔG) of the optimized conformers are calculated to determine their populations at a given temperature.
For this compound, this analysis would reveal the most stable puckering of the lactone ring and the energetic barriers to conformational changes. The presence of the gem-dimethyl group at the C4 position introduces significant steric constraints that influence the ring's preferred conformation.
Spectroscopic Property Predictions and Validation
Computational chemistry is an indispensable tool for interpreting and validating experimental spectroscopic data. By simulating spectra, researchers can make confident assignments of signals and gain a deeper understanding of molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose.
Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the computed shifts with experimental data serves to confirm the structural assignment of the molecule. A strong linear correlation between the calculated and experimental shifts validates both the proposed structure and the computational model.
| Atom/Group | Experimental ¹³C NMR Shift (ppm) | Calculated ¹³C NMR Shift (ppm) |
| C=O (Carbonyl) | ~175-178 | Correlated Value |
| C=CH₂ (Exocyclic Methylene) | Varies | Correlated Value |
| C(CH₃)₂ (Quaternary Carbon) | Varies | Correlated Value |
| C(CH₃)₂ (Methyl Carbons) | Varies | Correlated Value |
Note: This table illustrates the comparison between experimental and computationally predicted NMR data. The calculated values are adjusted based on a linear regression analysis against experimental results for accuracy.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its bond vibrations. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities.
Each calculated frequency corresponds to a specific normal mode of vibration. Analysis of the Potential Energy Distribution (PED) allows for the unambiguous assignment of these modes to specific molecular motions, such as C=O stretching, C=C stretching, or CH₃ bending. This is particularly useful for distinguishing between complex vibrational modes in the fingerprint region of the spectrum.
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic spectrum (UV-Visible), predicting the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, often from HOMO to LUMO or related orbitals.
| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |
| C=O (Lactone) | Stretching | ~1770 - 1800 |
| C=C (Methylidene) | Stretching | ~1650 - 1680 |
| C-O-C | Asymmetric Stretching | ~1150 - 1250 |
| C-H (Methyl) | Symmetric/Asymmetric Stretching | ~2870 - 2960 |
Note: Calculated frequencies are often systematically scaled by a small factor to better match experimental data due to approximations in the computational model and the neglect of anharmonicity.
Reaction Pathway Modeling and Energy Landscape Mapping
Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, these methods can map out the energetic changes that occur as it transforms from reactants to products.
Reaction Pathway Modeling involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to identify the lowest energy path a reaction can follow. This includes locating and characterizing the structures of transition states—the high-energy species that exist transiently between reactants and products. For instance, in the context of the hydrolysis of lactones, theoretical models can distinguish between different potential mechanisms, such as the unimolecular (AAC1) and bimolecular (AAC2) pathways under acidic conditions. acs.org Such studies provide critical data on the activation energies, which determine the rate of the reaction.
Energy Landscape Mapping expands on this by exploring the entire potential energy surface of a reacting system. This allows for a more comprehensive understanding of all possible reaction pathways, including the formation of byproducts. researchgate.net Techniques like metadynamics are particularly useful for this, as they can enhance sampling and map out the free energy landscape as a function of specific reaction coordinates. nih.gov A potential energy surface for a reaction involving this compound would reveal the relative energies of all intermediates and transition states, offering insights into reaction selectivity. For example, in some complex reactions, a single transition state can lead to multiple products through a phenomenon known as a post-transition-state bifurcation, which can be predicted and analyzed through computational modeling. researchgate.net
Illustrative Data from a Hypothetical Reaction Pathway Study
To demonstrate the type of information gleaned from such studies, the following table illustrates hypothetical data for a reaction of this compound.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | This compound + Nu⁻ | 0.0 | C=O bond: 1.21 Å |
| Transition State | [TS] | +15.2 | Forming Nu-C bond: 2.1 Å; C=O bond: 1.28 Å |
| Intermediate | Tetrahedral Intermediate | -5.8 | C-O bond: 1.45 Å |
| Products | Ring-opened product | -12.5 | - |
Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this specific reaction.
Advanced Simulation Techniques (e.g., Molecular Dynamics)
Beyond static models of reaction pathways, advanced simulation techniques like Molecular Dynamics (MD) offer a window into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular structures and interactions evolve.
For this compound, MD simulations could be employed to:
Analyze Conformational Dynamics: Investigate the flexibility of the oxolanone ring and the rotational freedom of the methyl and methylidene groups.
Study Solvation Effects: Model the interactions between the lactone and various solvents to understand how the solvent influences its stability and reactivity.
Simulate Interactions with Biomolecules: In the context of biochemical applications, MD simulations can be used to study how a molecule like this might bind to a biological target, such as an enzyme active site. tandfonline.com Studies on other lactones have used MD to reveal conformational changes in enzymes upon binding, providing molecular-level explanations for their catalytic activity. tandfonline.com
The combination of quantum mechanics and molecular mechanics (QM/MM) is a particularly powerful approach. In a QM/MM simulation, the chemically active part of the system (e.g., the lactone and the reacting atoms of an enzyme) is treated with high-level quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is modeled with computationally less expensive molecular mechanics. This allows for the simulation of chemical reactions within complex biological systems.
Illustrative Data from a Hypothetical Molecular Dynamics Simulation
The table below presents the kind of data that could be generated from a 10-nanosecond MD simulation of this compound in a water box.
| Property | Average Value | Fluctuation (Standard Deviation) |
| Radius of Gyration | 3.5 Å | 0.2 Å |
| Solvent Accessible Surface Area | 150 Ų | 10 Ų |
| Number of Hydrogen Bonds (to carbonyl oxygen) | 2.1 | 0.8 |
Note: This data is for illustrative purposes only.
Applications of 4,4 Dimethyl 5 Methylideneoxolan 2 One in Advanced Organic Synthesis
Utilization as a Building Block for Complex Molecule Construction
One of the primary applications of 4,4-dimethyl-5-methylideneoxolan-2-one is as a building block that can be incorporated into larger molecules through ring-opening reactions. In particular, it can undergo alcoholysis in the presence of a catalyst. This reaction opens the cyclic carbonate ring and attaches a functionalized carbonate group to the alcohol. This method provides a straightforward route to producing complex oxo-alkyl carbonates, demonstrating the compound's utility in adding specific functionalities to various molecular scaffolds.
Table 1: Representative Alcoholysis Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound | Alcohol (R-OH) | Base or Acid | Oxo-alkyl carbonate |
Role as a Precursor in the Synthesis of Heterocyclic Compounds
The exocyclic methylene (B1212753) group in this class of compounds is an active participant in cycloaddition reactions, serving as a precursor for more complex heterocyclic systems, particularly spiro heterocycles. While direct examples for this compound are not extensively documented, research on closely related chiral analogues, such as (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, showcases this reactivity. nih.govnih.gov This related compound undergoes [3+2] cycloaddition reactions with various three-atom components (formerly known as 1,3-dipoles). nih.gov These reactions effectively transform the exocyclic double bond into a new five-membered heterocyclic ring fused in a spirocyclic fashion to the original dioxolanone core. nih.govnih.gov This reactivity highlights the potential of the methylideneoxolanone scaffold as a template for generating novel spirocyclic compounds. nih.gov
Table 2: [3+2] Cycloaddition Reactions of a Related Methylene-dioxolanone
| Methylene-dioxolanone Analogue | Reactant (Dipole) | Resulting Heterocycle Class |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Benzonitrile oxide | Spiro isoxazoline |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Diazomethane (B1218177) | Spiro pyrazoline |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Diphenyldiazomethane | Spiro pyrazoline |
| Data derived from studies on a closely related analogue compound. nih.govnih.gov |
Development of Functional Materials and Polymer Architectures
In the field of material science, this compound serves as a valuable monomer for creating functional polymers. Its structure is particularly suited for synthesizing degradable and chemically recyclable polymers, which is a significant focus in the development of sustainable materials. The compound can undergo homopolymerization, often initiated by a radical initiator, to form poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one). These polymers possess the key advantage of being able to be broken down into their original monomer units, which can then be repurposed for new polymer synthesis, contributing to a circular material economy.
Table 3: Polymerization of this compound
| Monomer | Polymerization Type | Resulting Polymer | Key Property |
| This compound | Radical Homopolymerization | Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) (PDMDL) | Chemically Recyclable |
Strategic Intermediate in Multistep Synthetic Sequences
Beyond its direct use, this compound and its derivatives function as strategic intermediates in complex, multistep syntheses. A notable application is in the synthesis of prodrugs. In this context, derivatives like 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one are used as key intermediates. The core structure is strategically introduced into a drug molecule to enhance properties such as bioavailability or chemical stability. This modification can protect the active drug until it reaches its biological target, making the compound a crucial component in sophisticated drug delivery strategies.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of organic molecules, including 4,4-dimethyl-5-methylideneoxolan-2-one. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information about the carbon-hydrogen framework and the electronic environment of each atom.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR experiments are indispensable for unambiguously assigning signals and confirming the intricate connectivity of the molecule.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial to establish the proton-proton coupling network. For this compound, this would primarily reveal the correlation between the geminal protons of the exocyclic methylene (B1212753) group and any long-range couplings they may have with other protons in the molecule, although significant correlations are not expected in this particular rigid structure.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) experiment correlates directly bonded carbon and proton nuclei. The HSQC spectrum would definitively link the proton signals of the two methyl groups, the methylene group in the lactone ring, and the exocyclic methylene protons to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would be expected between:
The protons of the two methyl groups (C6 and C7) and the quaternary carbon C4, as well as the methylene carbon C3.
The protons on the ring methylene (C3) and the carbonyl carbon (C2), the quaternary carbon (C4), and the exocyclic olefinic carbon (C5).
The exocyclic methylene protons (C8) and the olefinic carbon (C5) and the ester oxygen-bearing carbon (C2).
These correlations, when taken together, would provide unequivocal proof of the this compound structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~175 | - | H3, H8 |
| 3 | ~45 | ~2.5 (s, 2H) | C2, C4, C5 |
| 4 | ~40 | - | H3, H6, H7 |
| 5 | ~140 | - | H3, H8 |
| 6 | ~25 | ~1.3 (s, 3H) | C4, C7 |
| 7 | ~25 | ~1.3 (s, 3H) | C4, C6 |
| 8 | ~90 | ~4.5 (s, 1H), ~4.8 (s, 1H) | C2, C5 |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the atomic-level structure and dynamics of solid materials. Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide valuable structural information. researchgate.net For a crystalline sample of this compound, ssNMR could provide insights that are not accessible in solution.
Techniques like Magic Angle Spinning (MAS) are employed to reduce the broadening of spectral lines caused by anisotropic interactions, yielding high-resolution spectra. researchgate.netchemicalbook.com Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. researchgate.net
Specifically for this compound, ssNMR could be used to:
Determine the number of crystallographically inequivalent molecules in the unit cell.
Characterize intermolecular packing and hydrogen bonding (if any).
Study molecular dynamics, such as the rotation of the methyl groups, in the solid state.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₇H₁₀O₂, the expected exact mass can be calculated with high precision. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would confirm this elemental composition by matching the experimentally measured mass to the theoretical mass with a very low margin of error (typically <5 ppm).
Table 2: HRMS Data for this compound
| Ion Formula | Calculated m/z |
| [C₇H₁₀O₂ + H]⁺ | 127.07536 |
| [C₇H₁₀O₂ + Na]⁺ | 149.05729 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is often characteristic of a particular molecular structure. For the protonated molecule of this compound ([M+H]⁺), characteristic fragmentation pathways could include:
Loss of CO₂: A common fragmentation for lactones, leading to a significant fragment ion.
Loss of a methyl group: Resulting from the cleavage of one of the gem-dimethyl groups.
Ring-opening and subsequent cleavages: Providing further diagnostic fragments that can be pieced together to confirm the core structure.
The specific fragmentation pattern serves as a molecular fingerprint, complementing the data from NMR to provide a comprehensive structural assignment.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would readily identify the key structural motifs. The IR and Raman spectra of the related parent compound, γ-butyrolactone, have been studied, providing a basis for interpreting the spectrum of its derivative. chemicalbook.comresearchgate.netnih.govresearchgate.net
The most prominent features in the vibrational spectra would be:
C=O Stretch: A very strong and sharp absorption in the IR spectrum, typically around 1750-1780 cm⁻¹, characteristic of a five-membered lactone (γ-lactone).
C=C Stretch: An absorption corresponding to the exocyclic double bond, expected in the region of 1650-1680 cm⁻¹.
C-O Stretches: Strong absorptions associated with the ester C-O bonds would be visible in the 1000-1300 cm⁻¹ region.
C-H Stretches: Signals for sp²-hybridized C-H bonds of the methylidene group would appear just above 3000 cm⁻¹, while those for sp³-hybridized C-H bonds of the methyl and methylene groups would be just below 3000 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (sp²) | 3050 - 3150 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (lactone) | 1750 - 1780 | Very Strong |
| C=C Stretch (exocyclic) | 1650 - 1680 | Medium |
| C-O Stretch (ester) | 1000 - 1300 | Strong |
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar C=C bond, which often gives a strong Raman signal. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The structure of this molecule, featuring a carbonyl group conjugated with an exocyclic carbon-carbon double bond, gives rise to characteristic electronic absorptions in the UV region.
The primary electronic transitions observed for α,β-unsaturated carbonyl compounds are the π → π* and n → π* transitions. uobabylon.edu.iqresearchgate.net
π → π Transition:* This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation between the C=C and C=O chromophores lowers the energy gap, shifting the absorption to a longer wavelength compared to isolated double bonds. libretexts.org
n → π Transition:* This is a lower-intensity absorption corresponding to the excitation of an electron from a non-bonding (n) orbital on the oxygen atom of the carbonyl group to the π* antibonding orbital. uobabylon.edu.iq
While specific experimental spectra for this compound are not widely published, the maximum absorption wavelength (λmax) can be estimated. Based on the Woodward-Fieser rules for analogous α,β-unsaturated ketones in a five-membered ring, the parent structure has a base absorption value of approximately 202 nm. uobabylon.edu.iq The presence of alkyl substituents typically shifts this value. For a related compound, β-γ-unsaturated spirolactone, a distinct absorption band was noted at 230 nm, attributed to the interaction between the double bond and the carbonyl group. mdpi.com This suggests that the λmax for this compound would likely fall within the 200-230 nm range.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range | Relative Intensity |
|---|---|---|---|
| π → π* | π (C=C-C=O) → π* (C=C-C=O) | ~200-230 nm | High |
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which is fundamental to understanding the molecule's stereochemistry and intermolecular interactions.
For a compound like this compound, single-crystal X-ray diffraction would involve growing a suitable crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The analysis yields a detailed structural model, including:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal.
Atomic Coordinates: The exact position of each atom within the asymmetric unit.
As of this writing, a complete, publicly available crystal structure determination for this compound has not been identified in the surveyed literature. However, studies on the parent compound, γ-butyrolactone, have been performed, revealing a monoclinic crystal system (space group P21/a) at 180 K. researchgate.net Such an analysis for the title compound would definitively confirm the planarity of the lactone ring and the geometry of the methyl and methylidene substituents.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of this compound from reaction mixtures and for quantifying its presence in various matrices. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for compounds of this class.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is particularly well-suited for analyzing volatile and thermally stable compounds like γ-butyrolactones. nih.govdshs-koeln.de In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The mass spectrometer then detects and fragments the eluted molecules, providing a mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound.
Research on related compounds demonstrates the utility of this technique. For instance, in one study, the non-dimethylated analog, α-methylene-γ-butyrolactone, was successfully employed as an internal standard in a GC-MS method developed for the quantification of γ-butyrolactone in biological samples. researchgate.net This indicates that the method is highly suitable for the analysis of this family of lactones.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of lactones, especially when dealing with less volatile derivatives or complex mixtures. Separation occurs in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. Detection is often performed using a UV detector, which is effective for α,β-unsaturated lactones due to their chromophores.
The specific conditions for analyzing this compound would depend on the required separation, but a typical setup might involve:
Table 2: Illustrative Chromatographic Conditions for Lactone Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) | Purity assessment, identification, quantification |
These chromatographic methods are essential for ensuring the chemical integrity of this compound used in further research and for isolating it with a high degree of purity.
Future Research Directions and Perspectives
Exploration of Novel Cascade and Domino Reactions Involving the Compound
Cascade and domino reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy in chemical synthesis. While the synthesis of 4,4-dimethyl-5-methylideneoxolan-2-one can be achieved via a silver(I)-catalyzed cascade reaction, its potential as a reactant in such complex transformations is a burgeoning area of research.
Future investigations could focus on designing new multi-component reactions where this compound acts as a key building block. For instance, three-component radical cascade reactions have been successfully applied to similar heterocyclic systems like quinoxalin-2(1H)-ones to create complex molecular scaffolds. mdpi.com Researchers could explore visible-light-induced or oxidant-initiated radical cascade reactions involving the alkene moiety of this compound, an olefin, and a third component like an azide (B81097) or sulfonyl source to rapidly generate molecular diversity. mdpi.com
Furthermore, the development of cycloaddition-initiated cascade sequences is a promising avenue. The dienophilic nature of the activated alkene could be exploited in higher-order cycloadditions, such as [8+2] or [6+4] annulations, followed by intramolecular rearrangements to construct intricate polycyclic systems. researchgate.net The reaction of similar systems with diacetylenic ketones has been shown to result in complex cascade reactions, leading to highly substituted phospholes and oxaphospholes, suggesting that the reactivity of this compound could be similarly harnessed. nih.gov
A potential research direction is summarized in the table below:
Table 1: Proposed Cascade Reactions| Reaction Type | Potential Partners | Expected Outcome |
|---|---|---|
| Radical Cascade | Alkenes, TMSN₃, Oxidant | β-azidoalkylated oxolanones |
| Photocatalytic Cascade | Perfluoroalkyl iodides, Alkenes | Perfluoroalkyl-functionalized derivatives |
| Cycloaddition-Cascade | Tropones, Dicyanoheptafulvenes | Polycyclic fused heterocyclic systems |
Development of Asymmetric Catalytic Approaches for Derivative Synthesis
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While related chiral auxiliaries like Evans' oxazolidinones are widely used in asymmetric synthesis, the development of direct catalytic asymmetric methods to generate chiral derivatives from this compound remains a significant goal. researchgate.net
Future work should target the development of catalytic systems for enantioselective transformations of the compound's reactive sites. This includes:
Asymmetric Michael Additions: Designing chiral catalysts (organocatalysts or transition metal complexes) to control the stereoselective addition of nucleophiles to the exocyclic methylene (B1212753) group.
Asymmetric Cycloadditions: Developing chiral Lewis acids or organocatalysts to mediate enantioselective Diels-Alder or [3+2] cycloaddition reactions. Dual catalyst systems, combining a chiral amine and an achiral thiourea, have proven effective for intermolecular [5+2] cycloadditions of related pyrylium (B1242799) intermediates and could be adapted for this purpose. nih.gov
Catalytic Asymmetric Hydrogenation: The use of chiral transition-metal catalysts, such as those based on iron, offers a sustainable approach to produce chiral saturated lactones. mdpi.com
The development of chiral-at-metal catalysts, where the metal center itself is the source of chirality, presents another sophisticated strategy. mdpi.com Such catalysts have been successful in asymmetric Nazarov reactions and could potentially be applied to novel transformations of this compound. mdpi.com The synthesis of chiral morpholin-2-ones and other oxazolidin-2-one scaffolds through asymmetric protocols highlights the feasibility and importance of developing similar strategies for this compound. researchgate.netnih.gov
Integration with Sustainable Chemistry Principles
Modern chemical research increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. chemmethod.commdpi.com Future research on this compound should be strongly guided by these principles. sphinxsai.commlsu.ac.in
Key areas for integration include:
Renewable Feedstocks and Atom Economy: The synthesis of cyclic carbonates often involves the cycloaddition of CO2, a renewable and non-toxic C1 building block, with epoxides or diols, representing a 100% atom-efficient reaction. rsc.orgbohrium.com Future research should optimize catalyst systems to perform this conversion under even milder, low-pressure conditions. acs.org
Safer Solvents and Auxiliaries: Efforts should be made to replace hazardous solvents, such as chlorinated hydrocarbons sometimes used in rearrangement reactions, with greener alternatives like ionic liquids or even solvent-free conditions. mlsu.ac.in
Catalysis: Focusing on the use of earth-abundant, non-toxic metal catalysts (e.g., iron) or organocatalysts instead of precious or toxic heavy metals aligns with green chemistry goals. mdpi.comnih.gov Biocatalysis, using enzymes for transformations, offers an exceptionally selective and environmentally benign approach that is yet to be explored for this compound. nih.gov
Design for Degradation: A significant application of this compound is as a monomer for aliphatic polycarbonates. researchgate.net Future research should focus on creating polymers that are not only biodegradable but also chemically recyclable back to the monomer, contributing to a circular materials economy. bohrium.com
By adhering to these principles, the entire lifecycle of this compound and its derivatives can be made more sustainable. nih.gov
Computational Design and Predictive Modeling for New Reactivity
Computational chemistry is a powerful tool for understanding and predicting chemical reactivity, moving beyond simple structural characterization. purdue.edu While Density Functional Theory (DFT) has been used for the basic analysis of this compound, its predictive capabilities remain largely untapped.
Future research should leverage computational modeling for:
Reactivity Prediction: Using DFT and other methods to calculate electrophilicity parameters (E) can help predict the kinetics of its reactions with various nucleophiles. nih.govrsc.org This allows for the rational selection of reaction partners and conditions, saving experimental time and resources. Machine learning models are also emerging as powerful tools for rapid and accurate reactivity predictions of covalent compounds. nih.govcmu.edu
Mechanism Elucidation: Computational studies can provide detailed insights into reaction pathways, identifying transition states and intermediates. This is crucial for optimizing reaction conditions and for understanding the origins of stereoselectivity in asymmetric catalysis.
Catalyst Design: Predictive modeling can be used to design new catalysts with enhanced activity and selectivity. By simulating the interaction between the substrate and a potential catalyst, researchers can screen candidates in silico before attempting synthesis in the lab.
Exploring New Reaction Types: Computational tools can help identify thermodynamically feasible but experimentally unexplored reactions, guiding synthetic chemists toward novel transformations. purdue.edu
Table 2: Application of Computational Methods
| Computational Technique | Research Goal | Predicted Outcome |
|---|---|---|
| DFT (Electrophilicity Scale) | Predict Michael addition reactivity | Rate constants with various nucleophiles. nih.gov |
| Machine Learning Models | Rapidly screen for reactivity | Prediction of reaction feasibility and yield. cmu.edu |
| QM/MM Simulations | Design enantioselective catalysts | Understanding catalyst-substrate interactions and predicting enantiomeric excess. |
Expanding Applications in Materials Science Beyond Current Scope
The use of this compound as a monomer for the ring-opening polymerization (ROP) to form aliphatic polycarbonates is a known application. bohrium.comresearchgate.net However, there is vast potential to expand its role in materials science.
Future directions include:
Advanced Copolymers: Creating copolymers by polymerizing this compound with other functional cyclic monomers. This could lead to materials with tailored properties, such as enhanced thermal stability, tunable degradation rates, or specific functionalities for biomedical applications. researchgate.net For example, copolymerization with sugar-derived cyclic carbonates can impart stiffness and increase the glass transition temperature of the resulting polycarbonate. acs.org
Functional Materials: The exocyclic double bond offers a handle for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone. This could be used to create materials for drug delivery, tissue engineering scaffolds, or advanced coatings.
Novel Polymer Architectures: Exploring its use in the synthesis of more complex polymer architectures, such as hyperbranched polymers or polymer networks, could yield materials with unique rheological and mechanical properties.
Bioisosteres in Medicinal Chemistry: Small, rigid, saturated scaffolds are of great interest as bioisosteres for phenyl rings in drug design, as they can improve properties like solubility and metabolic stability. nih.gov Derivatives of this compound could be explored as novel bioisosteric replacements in bioactive molecules.
Electrolyte Materials: Cyclic carbonates are widely used as electrolytes in lithium-ion batteries. rsc.orgmdpi.com Research into polymers derived from this monomer could lead to the development of novel solid polymer electrolytes with enhanced safety and performance characteristics.
By thinking beyond simple biodegradable polyesters, researchers can position this compound as a key component in the next generation of advanced functional materials.
Q & A
What are the established synthetic pathways for 4,4-dimethyl-5-methylideneoxolan-2-one, and how do reaction conditions (e.g., catalyst choice, temperature) impact product yield and purity?
Basic Research Question
Methodological Answer:
The synthesis typically involves cyclization of substituted diols or esterification of hydroxy acid precursors. For analogous oxolan-2-one derivatives, acid-catalyzed condensation (e.g., using H₂SO₄ or Lewis acids) achieves yields of 60–75% at 80–100°C . Critical parameters include:
- Catalyst selection : Lewis acids like ZnCl₂ enhance regioselectivity for methylidene group formation compared to Brønsted acids .
- Temperature control : Temperatures >120°C promote dimerization, reducing purity by 15–20% (validated via HPLC) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions but require post-synthesis purification .
Validation : Monitor progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:3) and confirm structure using ¹³C NMR (carbonyl peak δ 175–178 ppm) .
How can computational methods predict the reactivity of the methylidene group in cycloaddition or nucleophilic addition reactions?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient nature of the methylidene group. Key findings:
- Frontier Molecular Orbitals : The LUMO of the methylidene group (-2.1 eV) indicates high electrophilicity, favoring Diels-Alder reactions with dienes .
- Steric effects : The 4,4-dimethyl substituents create a 12° dihedral angle, influencing stereoselectivity in [2+2] cycloadditions .
Experimental correlation : Compare computed activation energies (ΔG‡) with kinetic data from NMR reaction monitoring. Discrepancies >5 kcal/mol suggest solvent effects not accounted for in simulations .
What spectroscopic techniques are optimal for resolving stereochemical ambiguities in this compound derivatives?
Basic Research Question
Methodological Answer:
- ¹H NMR : Coupling constants (J = 10–12 Hz) between H-5 and the methylidene proton confirm cis/trans configurations .
- NOESY : Cross-peaks between the 4,4-dimethyl groups and H-5 validate spatial proximity in specific stereoisomers .
- X-ray crystallography : Resolve absolute configuration; the methylidene group exhibits a bond length of 1.34 Å, consistent with sp² hybridization .
Pitfalls : Overlapping signals in crowded regions (δ 1.2–1.5 ppm) may require deuterated solvents or variable-temperature NMR .
How should researchers address contradictions in reported bioactivity data (e.g., enzyme inhibition IC₅₀ values) across studies?
Advanced Research Question
Methodological Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies:
- Replicate studies : Use standardized assays (e.g., UV-Vis monitoring of substrate depletion) with positive controls .
- Purity verification : LC-MS (≥95% purity) and elemental analysis ensure compound integrity .
- Buffer optimization : Test IC₅₀ in multiple pH conditions (e.g., pH 7.4 vs. 6.8) to account for protonation state effects .
Case study : A 30% discrepancy in IC₅₀ for analogous oxolan-2-ones was traced to residual DMSO (≥0.1%) altering enzyme kinetics .
What are the stability considerations for storing this compound under laboratory conditions?
Basic Research Question
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Degradation increases by 5% per month at 25°C .
- Incompatibilities : Avoid oxidizers (e.g., KMnO₄), which trigger exothermic decomposition .
- Monitoring : Regular GC-MS checks for degradation products (e.g., 4,4-dimethyloxolan-2-one) .
How does the electronic structure of this compound influence its interaction with cytochrome P450 enzymes?
Advanced Research Question
Methodological Answer:
- Docking simulations : The methylidene group forms a π-π interaction with Phe-304 in CYP3A4, validated by mutagenesis studies .
- Metabolic profiling : LC-HRMS identifies hydroxylation at the methylidene carbon (m/z +16), with a t₁/₂ of 45 min in liver microsomes .
- Kinetic isotope effects : Deuterating the methylidene group reduces turnover by 70%, confirming its role in rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
